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Compound of Interest

Compound Name: N-Tosylaziridine

Cat. No.: B123454 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Lewis

acid-catalyzed reactions of N-Tosylaziridines. These reactions are powerful tools for the

stereoselective synthesis of complex nitrogen-containing molecules, which are of significant

interest in medicinal chemistry and drug development.

Application Notes
N-Tosylaziridines are versatile synthetic intermediates due to the inherent strain of the three-

membered ring and the activating effect of the electron-withdrawing tosyl group. Lewis acid

catalysis facilitates the regioselective ring-opening of these aziridines with a variety of

nucleophiles, leading to the formation of valuable β-functionalized sulfonamides and other

nitrogenous compounds.

The choice of Lewis acid and reaction conditions can significantly influence the outcome of the

reaction, including the yield, regioselectivity, and stereoselectivity. Common Lewis acids

employed for these transformations include copper(II) triflate (Cu(OTf)₂), boron trifluoride

etherate (BF₃·OEt₂), and zinc(II) halides. The reactions typically proceed via an Sₙ2-type

mechanism, where the Lewis acid coordinates to the nitrogen or oxygen atom of the tosyl

group, further polarizing the C-N bond and making the aziridine carbon atoms more susceptible

to nucleophilic attack. This mechanistic pathway often results in an inversion of stereochemistry

at the site of nucleophilic attack, allowing for a high degree of stereocontrol.
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These reactions have found broad applicability in the synthesis of biologically active molecules,

including 1,2-amino ethers and 1,2,4-triazines. The ability to introduce diverse functionalities

with stereocontrol makes this methodology highly attractive for the construction of chiral

building blocks for drug discovery and development.

Reaction Mechanisms and Workflows
The following diagrams illustrate the generalized mechanism for the Lewis acid-catalyzed ring-

opening of N-Tosylaziridines and a typical experimental workflow.
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Caption: Generalized mechanism of Lewis acid-catalyzed aziridine ring-opening.
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Caption: Typical experimental workflow for Lewis acid-catalyzed reactions.
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Quantitative Data Summary
The following tables summarize the quantitative data for representative Lewis acid-catalyzed

reactions of N-Tosylaziridines.

Table 1: Cu(OTf)₂-Mediated Ring-Opening of (R)-2-phenyl-N-tosylaziridine with Various

Alcohols.[1]

Entry
Alcohol
(Nucleophile)

Time (h) Yield (%) ee (%)

1 Methanol 2.5 91 94

2 Ethanol 3 92 92

3 n-Propanol 4 89 91

4 Isopropanol 5 85 88

5 n-Butanol 4.5 90 90

6 Benzyl Alcohol 2 94 92

7
Propargyl

Alcohol
1.5 95 93

Table 2: BF₃·OEt₂-Catalyzed Ring-Opening of N-Tosylaziridines with N-Tosylhydrazones.[2][3]
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Entry
N-
Tosylaziridine

N-
Tosylhydrazon
e

Time (h) Yield (%)

1
2-phenyl-N-

tosylaziridine

Benzaldehyde N-

tosylhydrazone
1-2 95

2

2-(4-

methylphenyl)-N-

tosylaziridine

Benzaldehyde N-

tosylhydrazone
1-2 92

3

2-(4-

chlorophenyl)-N-

tosylaziridine

Benzaldehyde N-

tosylhydrazone
1-2 96

4
2-phenyl-N-

tosylaziridine

4-

Methoxybenzald

ehyde N-

tosylhydrazone

1-2 93

5
2-phenyl-N-

tosylaziridine

4-

Nitrobenzaldehy

de N-

tosylhydrazone

1-2 89

Experimental Protocols
Protocol 1: General Procedure for Cu(OTf)₂-Mediated Ring-Opening of (R)-2-phenyl-N-
tosylaziridine with Alcohols

Materials:

(R)-2-phenyl-N-tosylaziridine

Anhydrous alcohol (e.g., methanol, ethanol)

Copper(II) triflate (Cu(OTf)₂)

Anhydrous dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

To a stirred solution of (R)-2-phenyl-N-tosylaziridine (1.0 mmol) in anhydrous alcohol (5

mL), add Cu(OTf)₂ (1.0 mmol) at room temperature under an inert atmosphere (e.g., nitrogen

or argon).

Stir the reaction mixture at room temperature and monitor the progress of the reaction by

thin-layer chromatography (TLC).

Upon completion of the reaction, quench the reaction with saturated aqueous sodium

bicarbonate solution (10 mL).

Extract the mixture with dichloromethane (3 x 15 mL).

Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate,

and concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography using an appropriate eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,2-amino ether.

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the

enantiomeric excess by chiral HPLC analysis.[1]

Protocol 2: General Procedure for BF₃·OEt₂-Catalyzed Synthesis of 1,2,4-Triazines from N-
Tosylaziridines and N-Tosylhydrazones

Materials:
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N-Tosylaziridine

N-Tosylhydrazone

Boron trifluoride etherate (BF₃·OEt₂)

Anhydrous dichloromethane (DCM)

Caesium carbonate (Cs₂CO₃)

Manganese dioxide (MnO₂)

Anhydrous toluene

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure: Step 1: Ring-Opening

To a solution of the N-Tosylhydrazone (0.5 mmol) and the N-Tosylaziridine (0.6 mmol, 1.2

equiv) in anhydrous DCM (2.5 mL, 0.2 M) at room temperature, add BF₃·OEt₂ (0.1 mmol, 0.2

equiv).[3]

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.[3]

Step 2: Cyclization and Oxidation

After completion of the ring-opening step, add Cs₂CO₃ (1.75 mmol, 3.5 equiv) and MnO₂ (6.0

mmol, 12 equiv) to the reaction mixture.[3]

Replace the DCM with anhydrous toluene (5 mL, 0.1 M) and transfer the mixture to a sealed

tube.
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Heat the reaction mixture at 110 °C for 3 hours.[3]

Cool the reaction to room temperature and filter the mixture through a pad of celite, washing

with ethyl acetate.

Concentrate the filtrate under reduced pressure.

Purify the crude product by silica gel column chromatography to afford the desired 1,2,4-

triazine.

Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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